



Application Notes and Protocols: YOK-1304 (MPC-1304)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YOK-1304, also known as MPC-1304, is a potent and long-acting calcium channel antagonist belonging to the 1,4-dihydropyridine class of compounds.[1] Its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. These application notes provide an overview of **YOK-1304** and detailed protocols for its investigation in a laboratory setting.

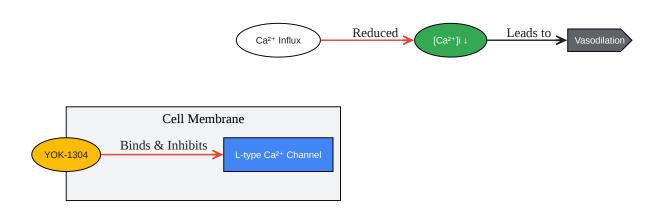
Chemical Identity

- Systematic Name: (±)-methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5pyridinedicarboxylate[1]
- Class: 1,4-dihydropyridine Calcium Channel Antagonist

Mechanism of Action & Signaling Pathway

YOK-1304 functions by binding to L-type calcium channels, which are voltage-gated ion channels predominantly located in the plasma membrane of smooth muscle cells, cardiac myocytes, and endocrine cells. By blocking these channels, **YOK-1304** inhibits the influx of extracellular Ca²⁺ into the cell. This reduction in intracellular calcium concentration in vascular smooth muscle cells leads to relaxation and vasodilation, thereby lowering systemic blood pressure.





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Mechanism of Action of YOK-1304.

Data Presentation In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)

The following tables summarize the quantitative data on the effects of orally administered **YOK-1304** in spontaneously hypertensive rats.

Table 1: Receptor Occupancy in SHR Tissues[1]



Tissue	Dose (mg/kg)	Time Post- Administration	Reduction in INVALID-LINKPN 200-110 Specific Binding
Aorta	3	1 hour	74.8%
Aorta	3	6 hours	37.9%
Myocardium	3	1 hour	Significant Decrease
Myocardium	10	1 hour	48% (reduction in Bmax)
Myocardium	10	6 hours	48% (reduction in Bmax)
Cerebral Cortex	3	1-6 hours	Little to no change

Table 2: Hemodynamic Effects in SHR

Parameter	Dose (mg/kg)	Time Post- Administration	Observation
Mean Blood Pressure	1	1 hour	Significantly Reduced
Systemic Vascular Resistance	1	1 hour	Significantly Reduced
Cardiac Output	1	1 hour	Increased
Renal Blood Flow	1	1 hour	Increased

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of **YOK-1304** for L-type calcium channels in tissue homogenates.

Materials:



YOK-1304

- Tissue expressing L-type calcium channels (e.g., rat heart or aorta)
- --INVALID-LINK---PN 200-110 (radioligand)
- Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash Buffer (ice-cold Assay Buffer)
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Scintillation counter
- Unlabeled nifedipine (for non-specific binding)

Procedure:

- Membrane Preparation:
 - Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
 - Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
 - Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.
 - Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
- Binding Assay:

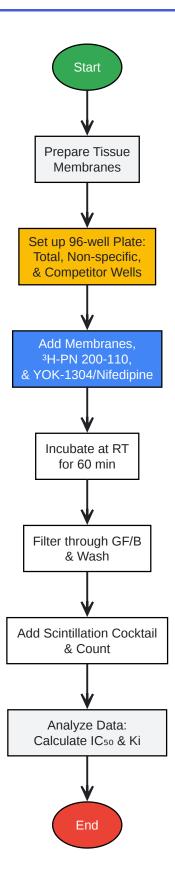


- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (YOK-1304) concentrations.
- Total Binding: Add membrane homogenate, --INVALID-LINK---PN 200-110 (at a concentration near its Kd), and Assay Buffer.
- Non-specific Binding: Add membrane homogenate, --INVALID-LINK---PN 200-110, and a high concentration of unlabeled nifedipine.
- Competition: Add membrane homogenate, --INVALID-LINK---PN 200-110, and serial dilutions of YOK-1304.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Filtration and Counting:
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
 - Wash the filters three times with ice-cold Wash Buffer.
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the YOK-1304 concentration.
- Determine the IC₅₀ value (the concentration of YOK-1304 that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.





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Workflow for Radioligand Binding Assay.



Protocol 2: Cell-Based Calcium Flux Assay

This protocol measures the ability of **YOK-1304** to inhibit depolarization-induced calcium influx in a cell line expressing L-type calcium channels.

Materials:

- A suitable cell line (e.g., HEK293 cells stably expressing the human L-type calcium channel)
- Cell culture medium and supplements
- YOK-1304
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- High-potassium stimulation buffer (HBSS with KCl, e.g., 60 mM)
- A fluorescent plate reader with liquid handling capabilities (e.g., FLIPR)

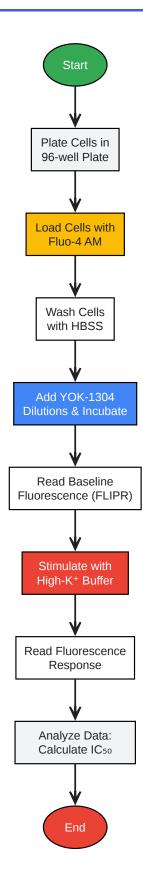
Procedure:

- Cell Culture and Plating:
 - Culture the cells under standard conditions.
 - Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Dye Loading:
 - Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate for 60 minutes at 37°C.



- Wash the cells twice with HBSS to remove excess dye.
- Compound Incubation:
 - Prepare serial dilutions of YOK-1304 in HBSS.
 - Add the YOK-1304 dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle-only control wells.
- Measurement of Calcium Influx:
 - Place the plate in the fluorescent plate reader.
 - Establish a baseline fluorescence reading for each well.
 - Use the instrument's liquid handler to add the high-potassium stimulation buffer to all wells to induce cell depolarization.
 - Immediately begin recording the change in fluorescence over time.
- Data Analysis:
 - \circ Calculate the change in fluorescence (Δ F) for each well by subtracting the baseline reading from the peak fluorescence after stimulation.
 - Normalize the data to the vehicle control (100% response) and a no-stimulation control (0% response).
 - Plot the percentage of inhibition against the logarithm of the YOK-1304 concentration.
 - Determine the IC50 value.





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Workflow for Cell-Based Calcium Flux Assay.



Best Practices and Considerations

- Solubility: As a dihydropyridine derivative, YOK-1304 may have limited aqueous solubility. It
 is recommended to prepare stock solutions in an organic solvent such as DMSO and then
 dilute into aqueous buffers for final assay concentrations. Ensure the final solvent
 concentration is consistent across all wells and does not exceed a level that affects cell
 viability or assay performance (typically <0.5%).
- Light Sensitivity: Dihydropyridine compounds can be light-sensitive. It is advisable to protect solutions of YOK-1304 from direct light by using amber vials or covering containers with aluminum foil.
- Storage: Store stock solutions of YOK-1304 at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling **YOK-1304** and other chemicals.

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References

- 1. Receptor occupation and pharmacokinetics of MPC-1304, a new Ca2+ channel antagonist, in spontaneously hypertensive rats PubMed [pubmed.ncbi.nlm.nih.gov]
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